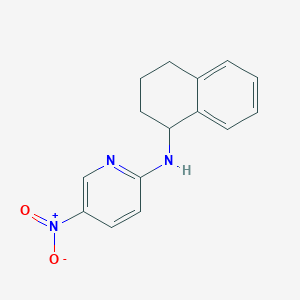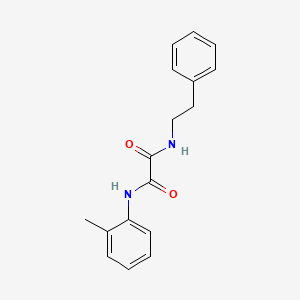![molecular formula C25H34N2O2 B5109387 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide is a synthetic compound that belongs to the class of opioids. It is commonly referred to as CPP-109 and is a derivative of the drug modafinil. CPP-109 is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
CPP-109 inhibits the activity of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide, which leads to an increase in the acetylation of histones. This, in turn, leads to changes in gene expression, which can have a wide range of effects on cellular function. The exact mechanism by which CPP-109 exerts its therapeutic effects is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity.
Biochemical and Physiological Effects
CPP-109 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in neuronal plasticity, which can lead to improvements in cognitive function. It has also been shown to reduce the expression of genes involved in inflammation, which can have therapeutic applications in various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages for use in laboratory experiments. It is a potent inhibitor of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide and has been shown to have a wide range of effects on gene expression. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use in laboratory experiments. It is a synthetic compound and may have limited applicability to natural systems. It may also have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CPP-109. One potential application is in the treatment of addiction. CPP-109 has been shown to be effective in reducing drug-seeking behavior in preclinical studies and may have potential as a treatment for various types of addiction. Another potential application is in the treatment of depression and anxiety. CPP-109 has been shown to have antidepressant and anxiolytic effects in preclinical studies and may have potential as a treatment for these disorders. Finally, further research is needed to fully understand the mechanism by which CPP-109 exerts its therapeutic effects and to identify potential off-target effects that could limit its clinical applicability.
Méthodes De Synthèse
CPP-109 is synthesized by a multi-step process starting from modafinil. The first step involves the conversion of modafinil to its acid form, which is then reacted with cyclopentylamine to yield the amide intermediate. The amide intermediate is then reacted with 1-[2-(2-methylphenyl)ethyl]-4-piperidine to form the final product, CPP-109.
Applications De Recherche Scientifique
CPP-109 has been studied extensively for its potential therapeutic applications in various neurological disorders such as addiction, depression, and anxiety. It has been shown to be effective in reducing drug-seeking behavior in preclinical studies and has also been studied for its potential use in the treatment of alcohol addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-20-6-2-3-7-22(20)12-16-26-14-10-21(11-15-26)18-27(24-8-4-5-9-24)25(28)23-13-17-29-19-23/h2-3,6-7,13,17,19,21,24H,4-5,8-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKKEPRKNDREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)

![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5109385.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)